7-Fluoro-5-oxa-2-azaspiro[3.4]octane
Description
Significance of Spirocyclic Systems in Modern Chemical Synthesis and Drug Discovery
The rigid, well-defined three-dimensional structure of spirocyclic systems is a key asset in modern drug discovery. This rigidity can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity. tandfonline.comnih.govnih.gov Furthermore, the introduction of spirocyclic motifs can significantly improve a compound's physicochemical properties. Shifting from planar, sp²-hybridized structures to more saturated, sp³-rich spirocycles generally leads to enhanced aqueous solubility, improved metabolic stability, and a more favorable lipophilicity profile (LogP). tandfonline.combldpharm.com These improvements in ADME (absorption, distribution, metabolism, and excretion) properties are crucial for the successful development of new drugs. acs.org
Structural Characteristics and Topological Features of the 5-Oxa-2-azaspiro[3.4]octane Core
Conformational analysis of similar spirocyclic systems, such as spirodioxolans, has shown that the rings can adopt specific chair or envelope conformations, influencing the orientation of substituents. The conformational preferences of the 5-oxa-2-azaspiro[3.4]octane core would similarly dictate the spatial projection of any substituents, a critical factor in its interaction with a biological target.
Specific Academic Context of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane within Spirocyclic Chemistry
While extensive academic literature specifically detailing the synthesis and properties of this compound is limited, its design can be understood within the broader context of fluorination in medicinal chemistry. The introduction of a fluorine atom into a molecule is a well-established strategy to modulate its biological activity and physicochemical properties. bldpharm.com Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. nih.gov
In the case of this compound, the fluorine atom is positioned on the tetrahydrofuran (B95107) ring. This substitution is expected to have a significant impact on the molecule's electronic properties and how it interacts with its environment. The development of synthetic routes to such fluorinated spirocycles is an active area of research, often involving multi-step sequences to construct the core scaffold and introduce the fluorine atom with high stereoselectivity. The synthesis of related oxa-azaspiro[3.4]octane building blocks has been reported, providing a foundation for accessing fluorinated derivatives.
Historical Trajectories and Evolution of Azaspiro[3.4]octane Scaffolds as Privileged Structures in Medicinal Chemistry Research
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. rsc.org Azaspiro[3.4]octane scaffolds have emerged as such privileged structures in medicinal chemistry. Their journey from niche chemical curiosities to valuable components in drug discovery has been driven by their ability to impart favorable properties to bioactive molecules.
Initially, the synthesis of spirocyclic compounds was often challenging, limiting their widespread use. However, with the development of more efficient and scalable synthetic methods, azaspiro[3.4]octane derivatives have become more accessible. researchgate.net This has led to their incorporation into a wide range of drug candidates targeting diverse disease areas. For instance, derivatives of the 2,6-diazaspiro[3.4]octane core have been investigated for their potent antitubercular activity. mdpi.com The inherent rigidity and three-dimensionality of the azaspiro[3.4]octane framework make it an ideal scaffold for presenting pharmacophoric elements in a precise spatial orientation, leading to enhanced biological activity and selectivity.
The evolution of this scaffold continues, with ongoing research focused on the synthesis of novel analogs with diverse substitution patterns, including fluorination, to further explore and exploit their potential in medicinal chemistry.
Interactive Data Tables
To provide a better understanding of the physicochemical properties of the 5-oxa-2-azaspiro[3.4]octane scaffold and the general impact of fluorination, the following tables present calculated and experimental data for the parent scaffold and a related fluorinated analog.
Table 1: Physicochemical Properties of 5-Oxa-2-azaspiro[3.4]octane and a Difluoro- Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 5-Oxa-2-azaspiro[3.4]octane | C6H11NO | 113.16 | 145309-24-6 | Parent scaffold, building block for more complex derivatives. bldpharm.com |
| 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride | C6H10ClF2NO | 185.60 | 2177267-06-8 | Introduction of gem-difluoro group significantly alters electronic properties. achemblock.com |
Table 2: Research and Synthesis Context
| Scaffold/Compound | Key Research Area | Notable Synthetic Approaches |
| 5-Oxa-2-azaspiro[3.4]octane derivatives | M4 receptor agonists for potential neurological applications. google.com | Multi-step synthesis from commercially available starting materials. |
| 2,6-Diazaspiro[3.4]octane derivatives | Antitubercular agents. mdpi.com | Elaboration from a readily available 2,6-diazaspiro[3.4]octane building block. mdpi.com |
| Thia/Oxa-Azaspiro[3.4]octanes | Multifunctional modules for drug discovery. researchgate.net | Step-economic and scalable syntheses have been developed. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-5-oxa-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO/c7-5-1-6(9-2-5)3-8-4-6/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIPXGDPCYQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Fluoro 5 Oxa 2 Azaspiro 3.4 Octane and Its Analogs
Retrosynthetic Deconstruction of the 7-Fluoro-5-oxa-2-azaspiro[3.4]octane Framework
A logical retrosynthetic analysis of this compound suggests several key disconnections. The spirocyclic core, characterized by a shared carbon atom between the azacyclobutane and oxolane rings, is the central strategic element.
One primary disconnection strategy involves breaking the C-N and C-O bonds of the heterocyclic rings. This leads to precursors such as a suitably functionalized 1,1-disubstituted cyclobutane or a precursor that can undergo intramolecular cyclization to form both rings. A plausible retrosynthetic pathway could start from a gem-difunctionalized cyclobutane derivative, which can be elaborated to introduce the necessary functionalities for the formation of the azetidine (B1206935) and tetrahydrofuran (B95107) rings.
Another approach would involve the sequential construction of the rings. For instance, the azetidine ring could be formed first, followed by the annulation of the oxolane ring, or vice versa. The choice of which ring to construct first would depend on the availability of starting materials and the desired control over stereochemistry.
A key consideration in the retrosynthesis is the introduction of the fluorine atom at the C-7 position. This can be envisioned through either an early-stage introduction on a precursor molecule or, more strategically, via a late-stage fluorination reaction on a fully assembled or advanced spirocyclic intermediate. Late-stage fluorination is often preferred in medicinal chemistry as it allows for the rapid synthesis of fluorinated analogs from a common precursor. nih.gov
Annulation Strategies for Spiro[3.4]octane Ring Systems
The construction of the spiro[3.4]octane core, containing both a four-membered and a five-membered ring, requires specialized annulation strategies. scripps.edu These strategies can be broadly categorized by the formation of each heterocyclic ring.
Construction of the Four-Membered Azacyclobutane Ring
The synthesis of azetidines, the four-membered nitrogen-containing heterocycle, can be challenging due to ring strain. mdpi.com Several methods have been developed for their construction and can be adapted for the synthesis of the spirocyclic system.
One common approach is the intramolecular cyclization of γ-amino alcohols or γ-amino halides. In the context of this compound, a precursor containing a primary amine and a suitable leaving group on a cyclobutane scaffold could undergo intramolecular nucleophilic substitution to form the azetidine ring.
Another powerful method is the [2+2] cycloaddition. For instance, the reaction of an imine with an alkene under photochemical or thermal conditions can yield an azetidine. researchgate.net While this is a direct approach, controlling the regioselectivity and stereoselectivity can be challenging.
Transition metal-catalyzed C-H amination has also emerged as a valuable tool for the synthesis of azetidines. mdpi.com This method involves the intramolecular insertion of a nitrene into a C-H bond, which could be applied to a suitably designed precursor to form the spiro-azetidine.
Formation of the Five-Membered Oxolane Ring (Tetrahydrofuran/Oxazolidine Motif)
The oxolane, or tetrahydrofuran, ring is a common motif in many natural products and pharmaceuticals. Its formation within the spiro[3.4]octane framework can be achieved through several reliable methods.
A prevalent strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalcohol. For the target molecule, a cyclobutane precursor bearing a hydroxyl group and a haloalkyl side chain would be a suitable starting point.
Ring-closing metathesis (RCM) has also been employed for the synthesis of spirocyclic ethers. researchgate.net An appropriately designed diene precursor could undergo RCM to form the dihydrofuran ring, which can then be reduced to the desired tetrahydrofuran.
Furthermore, intramolecular cyclization reactions involving the opening of an epoxide are a powerful method for constructing tetrahydrofuran rings, often with excellent stereocontrol.
Stereoselective and Enantioselective Synthesis of this compound Stereoisomers
The presence of a stereocenter at the C-7 position, bearing the fluorine atom, necessitates the development of stereoselective and enantioselective synthetic routes. Access to specific stereoisomers is often crucial for understanding structure-activity relationships in medicinal chemistry.
One approach to achieving stereocontrol is to start with a chiral precursor. For example, an enantiomerically pure cyclobutane derivative could be carried through the synthetic sequence to yield the desired enantiomer of the final product.
Asymmetric catalysis can also be employed to introduce the stereocenter. For instance, an enantioselective reduction of a ketone precursor to the corresponding alcohol at C-7 would establish the desired stereochemistry before the introduction of the fluorine atom.
The synthesis of cyclic β-fluoroamines has been achieved with high enantiomeric excess through methods like the aza-Henry reaction followed by ring-closing metathesis, which could potentially be adapted for the synthesis of the target molecule. nih.gov
Implementation of Late-Stage Fluorination Methodologies at the C-7 Position
Introducing fluorine at a late stage of the synthesis offers significant advantages, including the ability to synthesize a library of fluorinated compounds from a common intermediate and the potential for radiolabeling with fluorine-18 for positron emission tomography (PET) imaging. nih.govharvard.edu
Several modern late-stage fluorination methods could be applied to an advanced intermediate of the this compound synthesis. Deoxyfluorination of a corresponding C-7 alcohol precursor is a common and effective strategy. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs can convert a hydroxyl group to a fluorine atom, often with inversion of stereochemistry.
Electrophilic fluorinating reagents, such as Selectfluor®, can be used to fluorinate enolates or other nucleophilic carbon centers. A precursor with a ketone at the C-7 position could be converted to its enolate and then treated with an electrophilic fluorine source.
Transition metal-catalyzed fluorination has also gained prominence. nih.gov Palladium- or silver-catalyzed reactions can introduce fluorine into complex molecules under relatively mild conditions. acs.org
| Fluorination Method | Precursor Functional Group | Typical Reagent(s) | Key Features |
| Deoxyfluorination | Alcohol | DAST, Deoxo-Fluor® | Often proceeds with inversion of stereochemistry. |
| Electrophilic Fluorination | Enolate/Enol Ether | Selectfluor® (F-TEDA-BF4) | Suitable for nucleophilic carbon centers. |
| Nucleophilic Fluorination | Leaving Group (e.g., triflate) | Metal Fluorides (e.g., CsF, KF) | Requires a good leaving group; can be challenging. |
| Metal-Catalyzed Fluorination | Aryl/Alkenyl Stannane or Boronic Acid | Pd or Ag catalyst, F source | Broad substrate scope and functional group tolerance. nih.govacs.org |
Protective Group Strategies in the Multi-Step Synthesis of this compound
Given the presence of a secondary amine and potentially other reactive functional groups during the synthesis, a robust protecting group strategy is essential for the successful construction of this compound. researchgate.net
The secondary amine of the azetidine ring is a key site for protection. Common nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is particularly useful as it is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis.
If hydroxyl groups are present as precursors to the oxolane ring or the C-7 fluorine, they may also require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used due to their ease of installation and removal under specific conditions.
The choice of protecting groups must be carefully planned to ensure orthogonality, meaning that each protecting group can be removed selectively in the presence of the others. uchicago.edu This allows for the sequential unmasking and reaction of different functional groups within the molecule.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine (Secondary) | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |
| Amine (Secondary) | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Fluoride (B91410) ion (e.g., TBAF) |
| Hydroxyl | Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) |
Comparative Analysis of Different Synthetic Routes for Scaffold Assembly
The construction of the 5-oxa-2-azaspiro[3.4]octane scaffold, a key structural motif in medicinal chemistry, has been approached through various synthetic strategies. These routes can be broadly categorized, and their applicability to the synthesis of fluorinated analogs like this compound varies. A comparative analysis of these methodologies highlights the advantages and limitations of each approach in terms of efficiency, scalability, and the ability to introduce specific substituents.
One prevalent strategy for assembling spirocyclic systems involves intramolecular reactions. researchgate.net These can include intramolecular S2 alkylations, which are a common method for forming spirocyclic scaffolds. researchgate.net Another significant approach is the use of cycloaddition reactions. For instance, a [3+2] cycloaddition has been effectively employed to create the 2-oxa-6-azaspiro[3.4]octane system, a close analog of the target scaffold. researchgate.net This method offers a convergent approach to the core structure.
Dearomatizing spirocyclization reactions represent a more modern and powerful tool for accessing complex spirocycles. nih.gov This strategy allows for the conversion of flat aromatic systems into three-dimensional spirocyclic structures in a single, often stereoselective, step. nih.gov While not directly demonstrated for this compound, this approach holds significant potential for its synthesis, particularly for creating analogs with high three-dimensional character. nih.gov
Ring-closing metathesis (RCM) is another versatile methodology that has been successfully applied to the synthesis of spirocyclic ethers. nuph.edu.uaresearchgate.net This approach typically involves the formation of a diene precursor followed by a metal-catalyzed cyclization to furnish the spirocyclic core. The robustness of RCM allows for the construction of various ring sizes and the incorporation of diverse functional groups.
The synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system has been accomplished using a tandem aldol-lactonization reaction. nih.govyork.ac.uk This approach demonstrates the formation of the oxetane (B1205548) and pyrrolidine rings in a sequential manner. Such a strategy could potentially be adapted for the synthesis of the non-oxidized scaffold.
The following tables provide a comparative overview of these synthetic strategies, focusing on their key features and potential for the synthesis of the this compound scaffold.
Table 1: Comparison of Key Synthetic Strategies for 5-oxa-2-azaspiro[3.4]octane and Related Scaffolds
| Synthetic Strategy | Key Reaction Type | Reported Application | Potential for Fluorination | Key Advantages | Potential Limitations |
| Intramolecular SN2 Alkylation | Nucleophilic Substitution | General spirocycle assembly researchgate.net | Feasible with fluorinated precursors | Well-established, often high-yielding | Requires synthesis of a suitable precursor with a good leaving group |
| [3+2] Cycloaddition | Cycloaddition | Synthesis of 2-oxa-6-azaspiro[3.4]octane researchgate.net | Dependent on the stability of fluorinated precursors | Convergent, can build complexity quickly | Substrate scope can be limited, potential for regioselectivity issues |
| Dearomatizing Spirocyclization | Dearomatization | Synthesis of spirocyclic indolenines nih.gov | Potentially high, allows for late-stage fluorination | Access to complex 3D structures, often stereoselective nih.gov | Requires suitable aromatic precursors, may require specific catalyst systems |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Synthesis of 2,5-dioxaspiro[3.4]octane nuph.edu.uaresearchgate.net | High, compatible with various functional groups | Broad substrate scope, tolerant of many functional groups | Requires a diene precursor, potential for catalyst poisoning |
| Tandem Aldol-Lactonization | Aldol Reaction, Lactonization | Synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane nih.govyork.ac.uk | Possible, but may affect reaction efficiency | Can create multiple bonds and stereocenters in one sequence | Limited to the synthesis of the oxo-analog, may require further reduction steps |
Table 2: Detailed Research Findings on Relevant Synthetic Routes
| Route | Starting Materials | Key Reagents/Catalysts | Product Scaffold | Reported Yields | Reference |
| [3+2] Cycloaddition | Azomethine ylide and a dipolarophile | Not specified in abstract | 2-oxa-6-azaspiro[3.4]octane | "Relatively high yields" | researchgate.net |
| Ring-Closing Metathesis | Unsaturated spirooxetane from vinyl oxetanol | Grubbs' II catalyst | 2,5-dioxaspiro[3.4]octane derivative | 70% for the RCM step | nuph.edu.uaresearchgate.net |
| Tandem Aldol-Lactonization | L-Proline derivative | Not specified in abstract | 1-oxo-2-oxa-5-azaspiro[3.4]octane | Not specified in abstract | nih.govyork.ac.uk |
| Dearomatizing Spirocyclization | Heteroaromatic carboxylic acids and imines | Propylphosphonic anhydride (T3P) | Spirocyclic indolenines and related azaspirocycles | Generally high diastereoselectivity | nih.gov |
Chemical Derivatization and Functionalization of the 7 Fluoro 5 Oxa 2 Azaspiro 3.4 Octane Core
Synthetic Approaches for Diversification at the Endocyclic Nitrogen Atom (N-2)
The secondary amine at the N-2 position of the 7-fluoro-5-oxa-2-azaspiro[3.4]octane core serves as a primary handle for chemical elaboration. Standard synthetic methodologies for the functionalization of secondary amines are readily applicable, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.
Common approaches for N-2 diversification include:
N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkyl halides (R-X) under basic conditions. This reaction introduces simple alkyl chains or more complex moieties bearing additional functional groups.
N-Acylation: Acylation with acyl chlorides or acid anhydrides provides the corresponding amides. This transformation is valuable for introducing carbonyl functionalities and for modulating the basicity of the nitrogen atom.
Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. This method is particularly useful for introducing more complex and diverse side chains.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, thereby expanding the structural diversity to include aromatic and heteroaromatic systems.
These reactions are typically performed on the free base of this compound or its hydrochloride salt after neutralization. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and purity of the desired N-2 functionalized products.
Modification and Functionalization Strategies at the Fluoro-Substituted Carbon (C-7)
The fluorine atom at the C-7 position is a key feature of the scaffold, influencing its electronic properties and metabolic stability. While the C-F bond is generally robust, its strategic modification or replacement can provide access to a new range of derivatives with altered biological profiles.
Currently, there is limited specific literature detailing the direct functionalization at the C-7 position of this compound. However, general principles of C-F bond activation and nucleophilic substitution on related fluorinated heterocycles suggest potential avenues for exploration. beilstein-journals.org These could include:
Nucleophilic Substitution: Under forcing conditions or with potent nucleophiles, direct displacement of the fluoride (B91410) ion might be achievable. The success of such a reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.
Radical C-H Functionalization: While targeting the C-F bond is challenging, radical C-H functionalization at adjacent positions could be an alternative strategy to introduce new substituents onto the tetrahydrofuran (B95107) ring. nih.gov
Introduction of Exocyclic Functional Groups onto the Spirocyclic System
Beyond direct functionalization at N-2 and C-7, the introduction of exocyclic functional groups onto the carbon framework of the spirocycle represents a further strategy for diversification. This can be achieved by utilizing synthetic precursors that already contain the desired functional groups prior to the formation of the spirocyclic core.
Alternatively, functionalization of the intact spirocycle is a more versatile approach. For instance, metal-catalyzed C-H activation could potentially be employed to introduce new substituents at various positions on the azetidine (B1206935) or tetrahydrofuran rings. The regioselectivity of such reactions would be a critical aspect to control.
Synthesis of Structure-Activity Relationship (SAR) Probes and Bioisosteres
The this compound scaffold is well-suited for the generation of focused libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents at the N-2 position and exploring modifications on the tetrahydrofuran ring, medicinal chemists can probe the key interactions between the molecule and its biological target.
For example, in the context of developing somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists for the treatment of type 2 diabetes, derivatives of the related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been synthesized and evaluated. nih.gov A similar approach could be applied to the this compound core to explore its potential in various therapeutic areas.
Furthermore, this scaffold can be considered a bioisostere of other common heterocyclic motifs found in bioactive molecules. For instance, spirocyclic oxetanes have been proposed as analogues of morpholine. uq.edu.au The rigid, three-dimensional nature of the this compound core can offer advantages in terms of improved metabolic stability and receptor binding affinity compared to more flexible or planar structures. The design and synthesis of bioisosteric replacements for known drugs or lead compounds is a key application of this novel scaffold. For instance, the related 7-oxa-5-azaspiro[3.4]octan-6-one core has been utilized in the development of potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, demonstrating the potential of this spirocyclic system in generating novel therapeutic agents through bioisosteric transformation. acs.org
Application of this compound as a Chemical Building Block in Library Synthesis
The commercial availability of this compound as a building block facilitates its use in the synthesis of compound libraries for high-throughput screening. bldpharm.com Its well-defined structure and the presence of a reactive secondary amine handle make it an ideal starting point for parallel synthesis.
Libraries of compounds can be generated by reacting the spirocyclic core with a diverse set of building blocks, such as carboxylic acids (for amide formation), aldehydes/ketones (for reductive amination), and alkyl/aryl halides (for N-alkylation/arylation). These libraries can then be screened against a variety of biological targets to identify new hit compounds. The sp³-rich nature of the scaffold is particularly desirable in modern drug discovery, as it is believed to correlate with a higher success rate in clinical development. rsc.org
Below is an interactive data table summarizing potential derivatization strategies for the this compound core.
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| N-2 | N-Alkylation | Alkyl halide, Base | Secondary amine |
| N-2 | N-Acylation | Acyl chloride/anhydride, Base | Amide |
| N-2 | Reductive Amination | Aldehyde/Ketone, Reducing agent | Tertiary amine |
| N-2 | N-Arylation | Aryl halide, Palladium/Copper catalyst | N-Aryl amine |
| C-7 | Nucleophilic Substitution | Strong nucleophile, Forcing conditions | Potentially substituted at C-7 |
Computational and Theoretical Investigations of 7 Fluoro 5 Oxa 2 Azaspiro 3.4 Octane
Conformational Analysis and Energetic Profiles of the Spiro[3.4]octane Scaffold
The spiro[3.4]octane scaffold, which forms the core of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, is composed of a four-membered azetidine (B1206935) ring and a five-membered oxolane ring. The conformational flexibility of this system is largely dictated by the puckering of the five-membered ring and, to a lesser extent, the azetidine ring.
The five-membered oxolane ring is analogous to tetrahydrofuran (B95107), which is known to exist in a continuous series of puckered conformations, primarily the envelope (Cs) and twist (C2) forms. These conformers are separated by very low energy barriers, allowing for rapid interconversion. The introduction of a fluorine atom at the 7-position is expected to significantly influence the puckering preference of the oxolane ring. Computational studies on fluorinated prolines, which also contain a five-membered ring, have shown that fluorine substitution can shift the conformational equilibrium. msu.eduresearchgate.net This effect is attributed to a combination of steric and electronic factors, including hyperconjugation. For the 7-fluoro-oxolane ring in our target molecule, it is anticipated that the fluorine atom will favor a conformation that minimizes steric strain and optimizes electronic interactions.
The four-membered azetidine ring is also puckered to relieve ring strain. The puckering is typically slight, with a small energy barrier to ring inversion. The spiro fusion to the oxolane ring will lock the azetidine into a specific puckered conformation relative to the five-membered ring.
Table 1: Representative Conformational Data for Analogous Ring Systems
| Ring System | Conformation | Relative Energy (kcal/mol) | Puckering Amplitude (Å) | Source |
| Tetrahydrofuran | Twist (C2) | 0.0 | ~0.35 | researchgate.netrsc.org |
| Tetrahydrofuran | Envelope (Cs) | ~0.1 | ~0.35 | researchgate.netrsc.org |
| 4-Fluoroproline | Endo Pucker | 0.0 | Not Reported | msu.eduresearchgate.net |
| 4-Fluoroproline | Exo Pucker | Varies with solvent | Not Reported | msu.eduresearchgate.net |
Note: This table presents data for analogous ring systems to provide context for the conformational properties of the this compound scaffold.
Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of novel molecules. For this compound, density functional theory (DFT) calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The high electronegativity of the fluorine and oxygen atoms is expected to significantly polarize the molecule. The fluorine atom will draw electron density away from the C7 carbon, making it more electrophilic. Similarly, the oxygen atom in the oxolane ring and the nitrogen atom in the azetidine ring will have high electron densities, rendering them nucleophilic centers.
The HOMO and LUMO energies are key indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netaimspress.com In the case of this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, while the LUMO may be distributed around the C-F bond and the spirocyclic core. The introduction of fluorine often lowers both HOMO and LUMO energies, which can enhance chemical stability. emerginginvestigators.org
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be expected around the fluorine, oxygen, and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be anticipated around the hydrogen atoms and the carbon atom attached to fluorine, highlighting sites for nucleophilic interaction.
Table 2: Predicted Electronic Properties of Analogous Fluorinated Heterocycles
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |
| Fluorinated Allopurinol | -7.21 | -1.97 | 5.24 | 5.32 | emerginginvestigators.org |
| Thiazole Orange Analog | -5.80 | -2.90 | 2.90 | Not Reported | nih.gov |
Note: This table presents data from quantum chemical calculations on other fluorinated heterocyclic compounds to illustrate the potential electronic properties of this compound.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. oatext.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. The spirocyclic nature of this compound provides a rigid and three-dimensional framework that can present functional groups in well-defined vectors, potentially leading to high-affinity and selective interactions. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The oxygen atom and the fluorine atom can also participate in hydrogen bonding. These interactions are crucial for stabilizing the ligand-target complex. For instance, docking studies of spirocyclic inhibitors with kinases have shown that the spiro scaffold can effectively position key functional groups to interact with the hinge region and other critical residues in the ATP-binding pocket. nih.govrsc.orgnih.gov
Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. researchgate.netchemrxiv.org An MD simulation of this compound bound to a protein target would reveal the flexibility of the ligand in the binding site, the persistence of key interactions, and the role of solvent molecules. This information is invaluable for optimizing lead compounds in drug discovery.
Table 3: Representative Molecular Docking Data for Spirocyclic Inhibitors
| Spirocyclic Scaffold | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
| Spiro[indene-2,2'- nih.govmdpi.comacs.orgoxathiazine] | B-DNA | -8.6 to -9.7 | Hydrophobic and H-bonding | nih.gov |
| Thiazole Conjugate | Rho6 Protein | -9.2 | Lys15, Asp132 | mdpi.com |
Note: This table provides examples of molecular docking results for other spirocyclic compounds to illustrate the potential for this compound to interact with biological targets.
Computational Studies on Reaction Mechanisms and Transition States in Scaffold Formation
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the formation of complex spirocyclic scaffolds. The synthesis of 2-azaspiro[3.4]octane derivatives often involves a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. lookchem.com
Theoretical studies of these reactions, often using DFT, can elucidate the reaction pathway, identify transition states, and calculate activation energies. nih.govmdpi.comacs.orgresearchgate.net For the formation of an oxa-azaspiro[3.4]octane system, a plausible route could involve an intramolecular cyclization or a cycloaddition reaction. Computational analysis would help to determine the feasibility of different synthetic routes and predict the stereochemical outcome of the reaction.
The activation barrier for the cycloaddition is a key parameter that determines the reaction rate. Computational studies can predict this barrier, providing valuable information for optimizing reaction conditions. The geometry of the transition state reveals the arrangement of atoms at the point of highest energy along the reaction coordinate and is crucial for understanding the selectivity of the reaction. For example, in the [3+2] cycloaddition of an azomethine ylide, computational studies can predict whether the reaction will proceed via an endo or exo transition state, thus determining the stereochemistry of the resulting spirocycle.
Table 4: Representative Activation Energies for [3+2] Cycloaddition Reactions
| Reactants | Transition State | Activation Enthalpy (kcal/mol) | Solvent | Source |
| Azomethine Ylide + Ethylene Derivative | ortho/endo | 8.7 | Gas Phase | nih.gov |
| Azomethine Ylide + Ethylene Derivative | ortho/endo | 9.6 | Methanol | nih.gov |
| Isatine/Sarcosine + Dipolarophile | TS13 | 9.1 | Ethanol | mdpi.com |
Note: This table presents calculated activation enthalpies for analogous [3+2] cycloaddition reactions to provide insight into the potential energetics of the formation of the 2-azaspiro[3.4]octane ring system.
In Silico Prediction of Potential Biological Targets and Binding Affinities
In silico target prediction methods are increasingly used in the early stages of drug discovery to identify potential biological targets for novel compounds. nih.govresearchgate.net These approaches can be broadly categorized as ligand-based and structure-based methods.
Ligand-based methods for this compound would involve comparing its structural and physicochemical properties to those of known bioactive molecules. Techniques such as 2D fingerprint similarity searching and 3D shape matching could identify known drugs or clinical candidates with similar features, suggesting that our target molecule might interact with the same biological targets.
Structure-based methods, such as inverse virtual screening, would involve docking this compound against a large library of protein structures. orientjchem.orgnih.gov The results of this large-scale docking experiment would be a list of potential protein targets ranked by their predicted binding affinities. This approach can uncover novel and unexpected targets for a given compound.
Given the prevalence of spirocyclic scaffolds in approved drugs and clinical candidates, it is plausible that this compound could interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases. chemdiv.com For example, spiro-heterocycles have been identified as modulators of diacylglycerol kinase α and various other enzymes. mdpi.com The specific substitution pattern of this compound, with its unique combination of a fluorinated oxolane and an azetidine ring, would determine its specific target profile.
Table 5: Examples of Biological Targets for Spirocyclic Compounds
| Spirocyclic Scaffold Class | Example Biological Target(s) | Therapeutic Area | Source |
| General Spiro Compounds | µ-opioid receptor, TRPV1, CCR5 | Pain, Inflammation | chemdiv.com |
| Spiro msu.edunih.govresearchgate.nettriazolo[1,5-c]quinazolines | Diacylglycerol Kinase α | Cancer, Neurology | mdpi.com |
| Spiro-pyrrolidines | Kinases, Anticancer Targets | Oncology | tandfonline.com |
Note: This table provides examples of biological targets that have been identified for various classes of spirocyclic compounds, suggesting potential areas of biological activity for this compound.
Exploration of Biological Activity and Molecular Target Interactions
Investigation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane as a Modulator of Specific Biological Targets
Research into the biological activity of the 5-oxa-2-azaspiro[3.4]octane scaffold has identified it as a promising framework for the development of muscarinic acetylcholine (B1216132) receptor (mAChR) modulators. Specifically, derivatives of this scaffold have been investigated as agonists of the M4 muscarinic receptor. google.com The M4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) and plays a crucial role in regulating neurotransmission.
While direct studies on this compound are not extensively available in peer-reviewed literature, a significant patent discloses a series of 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4 receptor agonists. google.com This suggests that the core scaffold is a valid starting point for targeting this receptor. The introduction of a fluorine atom at the 7-position is a strategic modification aimed at enhancing the compound's pharmacological profile.
Elucidation of Molecular Mechanisms of Action through In Vitro Biochemical Assays
The mechanism of action for compounds based on the 5-oxa-2-azaspiro[3.4]octane scaffold is primarily centered on their agonistic activity at the M4 receptor. In vitro biochemical assays are crucial for characterizing this interaction. Typically, these assays involve cell lines engineered to express the human M4 receptor.
Functional assays, such as those measuring downstream signaling events like the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation or the modulation of ion channel activity, are employed to determine the potency and efficacy of these compounds. For instance, the ability of a compound to inhibit forskolin-stimulated cAMP production is a hallmark of M4 receptor agonism. While specific EC50 values for this compound are not publicly detailed, the patent literature for related derivatives reports potent M4 agonist activity in such assays. google.com
Binding assays are also utilized to determine the affinity of the compounds for the M4 receptor. These assays often use a radiolabeled ligand that competes with the test compound for binding to the receptor. The resulting inhibition constant (Ki) provides a measure of the compound's binding affinity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives at the Receptor/Enzyme Level
The exploration of the structure-activity relationship (SAR) for 5-oxa-2-azaspiro[3.4]octane derivatives has provided valuable insights into the structural requirements for potent M4 receptor agonism. google.com The SAR for muscarinic agonists is generally well-defined, with key interactions involving a cationic amine and a hydrogen bond acceptor. pharmacy180.com
For the 5-oxa-2-azaspiro[3.4]octane series, modifications have been explored at various positions of the spirocyclic core and on the substituent attached to the nitrogen atom. The nature of the substituent on the azetidine (B1206935) nitrogen is critical for activity, with various aromatic and heteroaromatic groups being investigated. google.com
The spirocyclic core itself provides a rigid conformation that is thought to be favorable for binding to the M4 receptor. The placement and nature of substituents on the oxetane (B1205548) ring, such as the fluorine atom in this compound, can significantly influence potency, selectivity, and pharmacokinetic properties.
The following interactive table summarizes hypothetical SAR data for a series of 5-oxa-2-azaspiro[3.4]octane derivatives, illustrating the impact of different substituents on M4 receptor potency.
| Compound | R1 (on Nitrogen) | R2 (on Oxetane Ring) | M4 Potency (EC50, nM) |
| 1 | Phenyl | H | 150 |
| 2 | Pyridyl | H | 80 |
| 3 | Thiazolyl | H | 50 |
| 4 | Pyridyl | 7-Fluoro | 30 |
| 5 | Pyridyl | 7-Methyl | 95 |
| 6 | Pyridyl | 7-Hydroxy | 120 |
This table is illustrative and based on general SAR principles for M4 agonists.
Role of Fluorine Substitution in Enhancing Target Selectivity and Affinity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. In the context of this compound, the fluorine atom can exert its influence through several mechanisms.
Fluorine's high electronegativity can alter the local electronic environment, potentially leading to more favorable interactions with the target protein. This can include the formation of hydrogen bonds or dipole-dipole interactions with amino acid residues in the binding pocket of the M4 receptor. Furthermore, the substitution of a hydrogen atom with a fluorine atom can lead to conformational changes in the molecule, which may result in a more optimal binding orientation.
Another significant role of fluorination is the potential to block metabolically labile sites. By replacing a hydrogen atom that is susceptible to enzymatic oxidation, the metabolic stability of the compound can be enhanced, leading to an improved pharmacokinetic profile. Fluorine substitution can also impact the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and the blood-brain barrier.
Exploration of New Therapeutic Areas Based on Molecular Target Profiles
The identification of 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists opens up a range of potential therapeutic applications. The M4 receptor is a well-validated target for the treatment of neuropsychiatric disorders.
Schizophrenia: M4 receptor agonists have shown promise in preclinical and clinical studies for the treatment of schizophrenia. By modulating dopamine (B1211576) release in the striatum, they may offer a novel approach to managing the positive symptoms of the disorder with a potentially lower risk of the side effects associated with traditional antipsychotics that primarily target dopamine D2 receptors.
Cognitive Deficits: M4 receptors are also implicated in cognitive processes. Agonists of this receptor are being investigated for their potential to improve cognitive impairment associated with schizophrenia and other neurological conditions such as Alzheimer's disease.
Movement Disorders: Given the role of the M4 receptor in the basal ganglia, a brain region critical for motor control, M4 agonists are being explored for the treatment of movement disorders, including Parkinson's disease and dystonia.
The development of selective M4 agonists like those based on the this compound scaffold could provide new and improved treatment options for these challenging CNS disorders.
Advanced Analytical and Spectroscopic Characterization in Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of spirocyclic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are crucial for assigning the full chemical structure and relative stereochemistry.
For derivatives of the 5-oxa-2-azaspiro[3.4]octane core, ¹H NMR provides key insights into the proton environment. For instance, in a study of (S)-7-hydroxy-2-(5-methoxypyrimidin-2-yl)-5-oxa-2-azaspiro[3.4]octane, a related analog, the proton signals for the spirocyclic core were meticulously assigned. The complexity of the spectra, often featuring overlapping multiplets, necessitates the use of 2D NMR techniques for complete resolution.
A representative ¹H NMR dataset for a substituted 5-oxa-2-azaspiro[3.4]octane derivative is presented below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | 8.38 | s | - |
| Spiro-CH | 6.90 | dd | 9.8, 3.0 |
| Spiro-CH | 6.82 | m | - |
This data is illustrative and based on a published derivative of the core structure.
Further analysis using Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity within the azetidine (B1206935) and tetrahydrofuran (B95107) rings. Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H correlations, which is vital for assigning quaternary carbons, including the spirocenter. The presence of fluorine at the 7-position in the target compound would introduce additional complexity and information into both ¹H and ¹³C NMR spectra due to heteronuclear coupling (J-coupling) between the fluorine atom and nearby protons and carbons, providing a definitive marker for its location.
Advanced Mass Spectrometry Techniques for Identification of Reaction Intermediates and Derivatives
Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of synthesized compounds and for identifying reaction intermediates and derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
In the context of 5-oxa-2-azaspiro[3.4]octane derivatives, Liquid Chromatography-Mass Spectrometry (LCMS) is a commonly employed technique. It provides both the retention time (Rt) from the HPLC separation and the mass-to-charge ratio (m/z) of the compound. For example, in the analysis of various derivatives, distinct retention times and [M+H]⁺ ions are observed, confirming the successful synthesis of the target molecules. google.com
Below is a table showcasing typical LCMS data for derivatives of the 5-oxa-2-azaspiro[3.4]octane scaffold. google.com
| Compound Derivative | Retention Time (Rt, min) | Observed m/z [M+H]⁺ |
| Derivative A | 1.96 | 471.4 |
| Derivative B | 1.87 | - |
| Derivative C | 2.09 | 456.3 |
Tandem mass spectrometry (MS/MS) can be further utilized to fragment the parent ion, providing valuable structural information based on the fragmentation pattern. This is particularly useful for distinguishing between isomers and for confirming the connectivity of different substituents on the spirocyclic core.
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules. For spirocyclic compounds, which possess a rigid three-dimensional structure, this technique is invaluable.
While the specific crystal structure of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is not publicly documented, the utility of this technique has been demonstrated for its derivatives. For instance, the stereochemistry of a complex derivative of 5-oxa-2-azaspiro[3.4]octane was unequivocally confirmed through X-ray crystallography. google.com In another study, the absolute configuration of a chiral amine derivative of the 5-oxa-2-azaspiro[3.4]octane scaffold was unambiguously determined by X-ray diffraction analysis of its carbamide derivative. lookchem.com
The data obtained from an X-ray diffraction experiment includes precise bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the crystalline state. This information is critical for understanding structure-activity relationships and for computational modeling studies.
Illustrative Crystallographic Data for a Spirocyclic Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
Note: This is representative data for a related class of spirocyclic compounds and not specific to this compound.
Chiral Chromatography Methods for Enantiomeric Purity Assessment
Given that the 5-oxa-2-azaspiro[3.4]octane core is chiral, the synthesis of this and related compounds often results in a racemic mixture. The separation of enantiomers and the assessment of enantiomeric purity are crucial steps, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is the most common method for this purpose.
Research on derivatives of 5-oxa-2-azaspiro[3.4]octane has documented the use of chiral chromatography to resolve racemic mixtures and isolate single enantiomers. google.com The choice of the chiral stationary phase and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the two enantiomers. The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. Preparative chiral HPLC can be used to isolate larger quantities of the pure enantiomers for further studies. google.com
Future Research Directions and Potential Applications in Chemical Research
Development of Next-Generation Synthetic Methodologies for Spirocyclic Azaspiro[3.4]octanes
The advancement of research into 7-Fluoro-5-oxa-2-azaspiro[3.4]octane and its derivatives is intrinsically linked to the development of efficient and versatile synthetic strategies. While the synthesis of spirocyclic systems can be challenging, modern organic chemistry offers several avenues for the construction of the azaspiro[3.4]octane core. acs.orgnih.gov Future methodologies will likely focus on asymmetric synthesis to control the stereochemistry of the fluorinated carbon, which is crucial for biological activity.
Key areas for synthetic development include:
Novel Annulation Strategies: The development of new ring-forming reactions to construct the azetidine (B1206935) and cyclopentane (B165970) rings in a controlled manner will be a primary focus. rsc.org This could involve intramolecular cyclizations of appropriately functionalized precursors or cycloaddition reactions. researchgate.net
Late-Stage Fluorination: Introducing the fluorine atom at a later stage of the synthesis would allow for the creation of a diverse library of fluorinated and non-fluorinated analogues for comparative studies. This could be achieved using modern fluorinating reagents that are selective for specific positions on the cyclopentane ring.
Scalable Synthesis: For the compound to be widely adopted in research and development, a scalable and cost-effective synthetic route is essential. researchgate.net This will involve optimizing reaction conditions, minimizing purification steps, and using readily available starting materials. rsc.org
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization | High degree of control over stereochemistry. | Synthesis of complex linear precursors may be required. |
| [3+2] Cycloaddition | Convergent and efficient route to the core structure. | Control of regioselectivity and stereoselectivity can be difficult. |
| Late-Stage Fluorination | Allows for rapid generation of analogues. | May require harsh reaction conditions and protecting group strategies. |
Integration of this compound into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful tool for the identification of novel drug candidates. nih.govnih.gov The rigid, three-dimensional structure of this compound makes it an ideal fragment for screening against a wide range of biological targets. mdpi.com Its low molecular weight and defined exit vectors allow for efficient exploration of chemical space around the core scaffold.
Furthermore, the presence of the secondary amine in the azetidine ring opens up the possibility of developing covalent inhibitors. nih.gov By attaching a reactive electrophilic group to the nitrogen atom, derivatives of this compound could be designed to form a covalent bond with a specific amino acid residue in a target protein, leading to irreversible inhibition. This strategy has proven to be highly effective in developing potent and selective drugs. drugdiscoverychemistry.com
| FBDD and Covalent Inhibition Strategies | Key Features | Potential Advantages |
| Fragment-Based Screening | Low molecular weight, high sp3 character, defined exit vectors. | Higher hit rates, efficient exploration of chemical space, improved physicochemical properties of resulting leads. nih.gov |
| Covalent Inhibition | Presence of a modifiable secondary amine in the azetidine ring. | Increased potency and duration of action, potential to overcome drug resistance. |
Exploration of Novel Biological Target Classes for Fluorinated Spirocyclic Azaspiro[3.4]octane Derivatives
The introduction of a fluorine atom into a molecule can have profound effects on its biological properties. numberanalytics.comnumberanalytics.com In the case of this compound, the fluorine atom can modulate its lipophilicity, metabolic stability, and binding affinity for biological targets. numberanalytics.com These properties make its derivatives attractive candidates for a variety of therapeutic areas.
Systematic exploration of biological targets could reveal novel activities for this class of compounds. High-throughput screening of a library of derivatives against a panel of receptors, enzymes, and ion channels could identify initial hits for further optimization. Given the structural similarities to other biologically active spirocyclic compounds, potential target classes could include:
G-protein coupled receptors (GPCRs): Many drugs targeting GPCRs contain spirocyclic motifs. nih.gov
Enzymes: The rigid scaffold could be tailored to fit into the active site of various enzymes, such as kinases or proteases. nih.gov
Ion channels: The compound's polarity and size may allow it to interact with and modulate the function of ion channels.
The strategic placement of the fluorine atom can also be used to fine-tune the selectivity of the compounds for a specific biological target over others, reducing the potential for off-target effects. nih.gov
Application as a Core Scaffold in Materials Science and Polymer Chemistry Research
While the primary focus for spirocyclic compounds has been in medicinal chemistry, their unique structural and physical properties also make them interesting building blocks for materials science and polymer chemistry. bath.ac.uk The rigidity and defined geometry of the this compound scaffold could be exploited to create novel polymers with tailored properties.
Potential applications in this area include:
High-Performance Polymers: Incorporation of the rigid spirocyclic unit into a polymer backbone could lead to materials with enhanced thermal stability, mechanical strength, and glass transition temperatures.
Fluoropolymers: The presence of the fluorine atom can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy. numberanalytics.com Polymers incorporating this compound could find applications in coatings, membranes, and specialty plastics.
Optoelectronic Materials: The spirocyclic structure can disrupt conjugation in polymeric systems, which can be useful in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Advancements in Computational Chemistry to Guide Rational Design and Optimization of Derivatives
Computational chemistry plays a crucial role in modern drug discovery and materials science. researchgate.net In the context of this compound, computational methods can be used to:
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted in silico, allowing for the prioritization of compounds for synthesis. emerginginvestigators.org
Model Binding to Biological Targets: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of the scaffold will bind to target proteins, guiding the design of more potent and selective inhibitors.
Rationalize Structure-Activity Relationships (SAR): By analyzing the computed properties of a series of analogues, researchers can gain a deeper understanding of the relationship between chemical structure and biological activity, which can accelerate the optimization process. researchgate.net
The use of computational tools will be essential for the efficient exploration of the chemical space around the this compound scaffold and for the rational design of new molecules with desired properties.
Q & A
Q. How to reconcile conflicting reports on the compound’s fluorination efficiency in different solvents?
- Methodological Answer : Conduct a meta-analysis of published procedures, categorizing by solvent class (protic vs. aprotic), fluorinating agents (e.g., DAST, Deoxo-Fluor), and reaction scales. Use machine learning (e.g., random forest regression) to identify predictors of yield. Validate findings via controlled replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
